methyl 4-{[1-(oxolan-3-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate
CAS No.: 1798041-05-0
Cat. No.: VC5328715
Molecular Formula: C16H17N3O4
Molecular Weight: 315.329
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798041-05-0 |
|---|---|
| Molecular Formula | C16H17N3O4 |
| Molecular Weight | 315.329 |
| IUPAC Name | methyl 4-[[1-(oxolan-3-yl)pyrazol-4-yl]carbamoyl]benzoate |
| Standard InChI | InChI=1S/C16H17N3O4/c1-22-16(21)12-4-2-11(3-5-12)15(20)18-13-8-17-19(9-13)14-6-7-23-10-14/h2-5,8-9,14H,6-7,10H2,1H3,(H,18,20) |
| Standard InChI Key | AWRYIXNUWJQJRJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)C3CCOC3 |
Introduction
Structural and Molecular Properties
The compound’s structure integrates three key components:
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Methyl benzoate backbone: A benzene ring with a methoxycarbonyl group at the para position.
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Carbamoyl bridge: Connects the benzoate to the pyrazole ring via an amide bond.
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1-(Oxolan-3-yl)-1H-pyrazol-4-yl group: A pyrazole ring with a tetrahydrofuran substituent at the N1 position.
Table 1: Estimated Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 303.32 g/mol |
| Density | ~1.3 g/cm |
| Boiling Point | ~400°C (extrapolated) |
| LogP (Partition Coeff.) | ~1.8 (predicted) |
The molecular weight aligns with derivatives such as methyl 4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate (259.26 g/mol) , adjusted for the oxolane substituent. The density and boiling point are inferred from structurally related benzoate esters .
Synthesis and Reaction Pathways
While no direct synthesis of this compound is documented, analogous routes suggest a multi-step process:
Hypothetical Synthesis Route
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Preparation of 1-(oxolan-3-yl)-1H-pyrazol-4-amine:
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Coupling with 4-(methoxycarbonyl)benzoyl chloride:
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| 1 | Oxolan-3-ol, DEAD, PPh, pyrazole | 70–80% |
| 2 | 4-(Methoxycarbonyl)benzoyl chloride, DCM, RT | 85–90% |
This approach mirrors the synthesis of methyl 4-(1H-pyrazol-1-ylmethyl)benzoate, which achieved 92% yield using NaH/DMF conditions .
Physicochemical Stability and Solubility
The compound’s stability is influenced by its functional groups:
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Ester group: Susceptible to hydrolysis under acidic/basic conditions, forming 4-carboxybenzoic acid derivatives.
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Amide bond: Resistant to hydrolysis under physiological conditions, enhancing potential in vivo stability .
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Oxolane ring: Enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to oxygen’s lone pairs .
Table 3: Predicted Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | ~5 |
| DMSO | >50 |
Future Research Directions
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Synthetic optimization: Streamlining the synthesis to improve yield and purity.
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Biological screening: Evaluating affinity for CCK receptors, kinases, or antimicrobial targets.
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Formulation studies: Assessing stability in drug delivery systems (e.g., liposomes).
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